molecular formula C7H8Cl2N2O2 B3214138 (2-Chloro-5-nitrophenyl)methanamine hydrochloride CAS No. 1135021-79-2

(2-Chloro-5-nitrophenyl)methanamine hydrochloride

Cat. No. B3214138
CAS RN: 1135021-79-2
M. Wt: 223.05 g/mol
InChI Key: GXCLYHPWCNWNFX-UHFFFAOYSA-N
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Description

“(2-Chloro-5-nitrophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1135021-79-2 . It has a molecular weight of 223.06 and its molecular formula is C7H8Cl2N2O2 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7ClN2O2.ClH/c8-7-2-1-6 (10 (11)12)3-5 (7)4-9;/h1-3H,4,9H2;1H . The InChI key is GXCLYHPWCNWNFX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a powder . The compound’s molecular weight is 223.06 , and its molecular formula is C7H8Cl2N2O2 . Unfortunately, the web search results do not provide additional physical and chemical properties such as melting point, boiling point, and density.

Scientific Research Applications

Photoassisted Fenton Reaction for Pesticide Degradation

  • Application: A study demonstrated the use of a photoassisted Fenton reaction for the rapid decomposition of pesticides like metolachlor and methyl parathion in water. This process involved a non-selective attack on the molecule and complete mineralization into inorganic compounds (Pignatello & Sun, 1995).

Synthesis of Novel Coumarin Derivatives

  • Application: Research focused on the synthesis of a new coumarin derivative using 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine, highlighting the potential for creating novel compounds with various applications (Dekić et al., 2020).

Synthesis of Dinitro-6H-Benzothieno Chromen

  • Application: Another study involved the synthesis of 10-methoxy-4.8-dinitro-6H-benzo chromen-6-one, demonstrating the potential for creating new chemical entities useful in various applications (Havaldar, Bhise, & Burudkar, 2004).

Catalytic Activity in Biomimetic Hydrolysis

  • Application: A study showed increased catalytic activity of primary amine palladacycles in biomimetic hydrolysis, suggesting potential applications in catalysis and organic synthesis (Kurzeev, Kazankov, & Ryabov, 2000).

Antimicrobial and Antioxidant Activities

  • Application: The synthesis of new phosphoramidate derivatives of 5-nitroquinolin-8-ol revealed compounds with potent antimicrobial activity against various pathogens, indicating potential applications in pharmaceuticals (Reddy et al., 2015).

Anaerobic Degradation of Phenolic Compounds

  • Application: A study on the anaerobic degradation of certain phenolic compounds under thermophilic conditions suggests potential applications in environmental remediation and waste treatment (Sreekanth et al., 2009).

Safety and Hazards

The safety information for “(2-Chloro-5-nitrophenyl)methanamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

(2-chloro-5-nitrophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCLYHPWCNWNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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